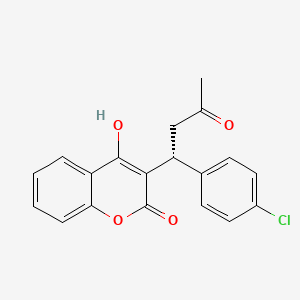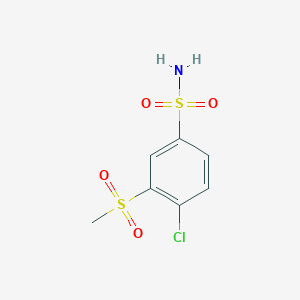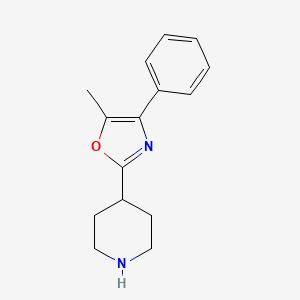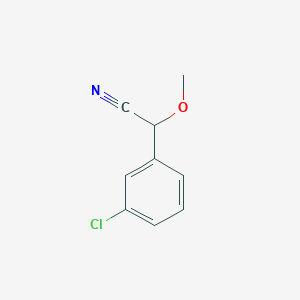![molecular formula C11H27NOSi B1455896 N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine CAS No. 455954-96-8](/img/structure/B1455896.png)
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Overview
Description
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a chemical compound used in organic synthesis . It forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives, an important class of physiologically active compounds .
Synthesis Analysis
This compound reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular formula of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is C13H23NOSi . The InChI Key is RPZAAFUKDPKTKP-UHFFFAOYSA-N .
Chemical Reactions Analysis
“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It also reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” are as follows: It is a clear colorless to light yellow liquid . The refractive index is 1.492 (20°C, 589 nm) . The density is 0.928 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Chiral Pyrrolidines
This compound is instrumental in the synthesis of chiral pyrrolidines through asymmetric 1,3-dipolar cycloadditions. Chiral pyrrolidines are valuable in medicinal chemistry due to their presence in various bioactive molecules .
Formation of Azomethine Ylides
It forms azomethine ylides that undergo [3+2] cycloaddition with α,β-unsaturated esters, leading to N-benzyl substituted pyrrolidines. This reaction is significant for constructing nitrogen-containing five-membered rings, which are common in natural products and pharmaceuticals .
Large-Scale Synthesis Applications
The compound is used in practical, large-scale syntheses. Its ability to participate in reactions that form complex structures from simple precursors makes it valuable for industrial applications where large quantities of chiral molecules are needed .
Synthesis of Physiologically Active Compounds
It is utilized in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives, an important class of compounds with various physiological activities. These derivatives can be potential candidates for drug development .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound provides a pathway to various organic transformations, enabling the creation of diverse molecular architectures that are essential in chemical research .
Material Science Research
In material science, the compound could be used to modify surface properties of materials or to create new polymeric structures with specific functionalities, due to its reactive silyl and amino groups .
Catalysis
The silyl group in the compound can act as a protecting group or a leaving group in catalytic cycles, making it a versatile reagent in catalysis research for developing more efficient chemical processes .
Bioconjugation
The amino group in the compound can be used for bioconjugation, linking biomolecules with other entities. This is particularly useful in the development of targeted drug delivery systems and diagnostics .
Safety and Hazards
When handling “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolidine derivatives , which are known to act as sodium channel blockers . Sodium channels play a crucial role in the generation and conduction of action potentials, and are the target of a variety of drugs used for the treatment of diseases like epilepsy and pain .
Mode of Action
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction affords N-benzyl substituted pyrrolidines in good yields . These pyrrolidines can act as sodium channel blockers .
Biochemical Pathways
As a sodium channel blocker, it would affect the propagation of action potentials in neurons, which could have downstream effects on a variety of neurological processes .
Result of Action
The molecular and cellular effects of N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine’s action would depend on the specific context in which it is used. As a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, which could have effects on a variety of neurological processes .
properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKJOHXJEZUROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCOC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735108 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine | |
CAS RN |
455954-96-8 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)





![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)



![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)


